2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Research has demonstrated the importance of glutaminase inhibitors in the context of cancer therapy. A study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including compounds structurally related to 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide, have shown promise in attenuating the growth of cancer cells both in vitro and in mouse xenograft models, suggesting their potential therapeutic applications in oncology (Shukla et al., 2012).
Anticancer Properties
Compounds incorporating the 1,3,4-thiadiazole motif, akin to 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide, have been synthesized and evaluated for their anticancer activities. These compounds have shown potential in inhibiting the proliferation of tumor cells derived from various cancers, including those of the nervous system and peripheral cancers such as breast adenocarcinoma and lung carcinoma. The mechanisms underlying these effects include decreased DNA synthesis without inducing apoptosis, highlighting their potential as novel anticancer agents (Juszczak et al., 2008).
Antimicrobial and Antifungal Activities
Another area of application for derivatives of 1,3,4-thiadiazole, including those structurally related to the compound , is in the development of new antimicrobial and antifungal agents. Studies have shown that certain derivatives exhibit promising activities against a range of bacterial and fungal pathogens, offering potential for the development of new treatments for infectious diseases (Gouda et al., 2010).
Pharmacological Evaluation for Neuroprotection
Research into the pharmacological properties of 2-amino-1,3,4-thiadiazole based compounds has revealed significant anticancer and neuroprotective activities. These compounds, related in structure to 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide, have demonstrated an ability to inhibit tumor cell proliferation and exert a trophic effect in neuronal cell culture. Furthermore, they have shown prominent neuroprotective activity in neuronal cultures exposed to neurotoxic agents, suggesting their potential in the development of therapies for neurodegenerative diseases (Rzeski et al., 2007).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
- **Introduction of the tert
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2/c1-16(2,3)19-13(23)18-14-20-21-15(26-14)25-9-12(22)17-10-6-5-7-11(8-10)24-4/h5-8H,9H2,1-4H3,(H,17,22)(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIBYMKCMSKNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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